(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride
Overview
Description
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is a chemical compound that has been the subject of extensive research due to its potential as a pharmacological agent. This compound has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride”:
Cancer Research
This compound has been studied for its role in excessive angiogenesis , which is crucial for the growth of tumor cells in the late stages of cancer .
Pharmacological Receptor Agonism
It exhibits pharmacological properties as an agonist of the GPR81 receptor , which is associated with disorders like dyslipidemia, atherosclerosis, and type 2 diabetes .
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound has been used in QSAR studies for PLS regression analysis to predict the activity of new compounds .
VEGFR-2 Kinase Inhibition
It has been involved in the design and synthesis of derivatives that act as inhibitors of VEGFR-2 kinase , which is a target for anti-angiogenic therapy .
properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;;/h1-2,4H,3,8H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNAYUDWWEBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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